molecular formula C14H8BrNOS3 B2610421 (Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 418803-25-5

(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2610421
CAS No.: 418803-25-5
M. Wt: 382.31
InChI Key: OAHQWRBAGGWDKT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as BPTT, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities. BPTT has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties.

Scientific Research Applications

Crystal Structure and Computational Studies

  • A study focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative, highlighting the non-planar structure, intra- and intermolecular contacts, and good agreement between computed and X-ray diffraction geometrical parameters. This suggests potential for material science applications due to its structural properties (Khelloul et al., 2016).

Synthesis and Characterization

  • Research on the synthesis and mass spectral fragmentation patterns of thiazole and imidazolidine derivatives, including the study compound, provides insights into their structure through spectral analysis, indicating potential for drug development and chemical synthesis (Mohamed et al., 2006).

Electrochemical Properties

  • An electrochemical study on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones, including the study compound, revealed the influence of alkyl groups on redox potential. This research suggests applications in designing complexing ligands for heavy metal ions, relevant to environmental science and analytical chemistry (Ungureanu et al., 2021).

Microwave-Assisted Synthesis

  • A report on the facile microwave-assisted synthesis of novel 3-(aryl/alkyl-2-ylmethyl)-2-thioxothiazolidin-4-ones, achieved via the Knoevenagel condensation reaction, suggests a more efficient pathway for synthesizing these compounds, which could be beneficial in pharmaceutical research and development (Kamila et al., 2012).

Anticancer and Anti-Inflammatory Activity

  • The synthesis and study of 5-(het)arylidene-3[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones for antitumor and anti-inflammatory activity identified compounds with action exceeding known drugs. This highlights the compound's potential in medicinal chemistry for developing new therapeutics (Horishny et al., 2020).

Antimicrobial Activity

  • A study synthesizing and evaluating the antimicrobial activity of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives against resistant bacterial strains shows potential applications in addressing antimicrobial resistance, a significant concern in public health (Horishny et al., 2022).

Properties

IUPAC Name

(5Z)-3-(3-bromophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNOS3/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHQWRBAGGWDKT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.